Superior Synthesis Efficiency: 96.5% Yield Outperforms Alternative Routes
An optimized industrial-scale synthesis of dimethyl cyclopropane-1,1-dicarboxylate (CDM) using 1,2-dibromoethane and finely divided potassium carbonate achieves a yield of 96.5% of theory [1]. This significantly exceeds the 73% yield reported for the original White protocol and the 55% yield obtained when using 1,2-dichloroethane as the alkylating agent under comparable conditions [1]. The high yield is attributed to the use of finely comminuted potassium carbonate and azeotropic water removal, enabling efficient ring closure of dimethyl malonate [1]. This represents a substantial improvement in space-time yield, making the process industrially viable for procurement at scale [1].
96.5% isolated yield
Supports procurement and process economics review
Method-specific; White protocol comparator 73%, dichloroethane 55%
| Evidence Dimension | Isolated Yield (% of theory) |
|---|---|
| Target Compound Data | 96.5% |
| Comparator Or Baseline | 73% (White protocol with dimethyl malonate and dibromoethane); 55% (using 1,2-dichloroethane) |
| Quantified Difference | +23.5% over White protocol; +41.5% over dichloroethane route |
| Conditions | Reaction of dimethyl malonate with 1,2-dibromoethane, finely divided K2CO3, DMF, azeotropic water removal, 118-125 °C |
Why This Matters
This yield advantage translates directly to lower cost per unit weight and more reliable supply, a critical factor for procurement and process economics.
- [1] US Patent 5,510,509. Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Example 1 and Comparative Example. Available at: https://patents.justia.com/patent/5510509 (accessed 2026-04-17). View Source
